PRMT5 Inhibitory Activity of 2-(3-Methoxy-4-methylphenyl)acetic acid Scaffold Compared to Potent PRMT5 Inhibitors
The 2-(3-methoxy-4-methylphenyl)acetic acid scaffold, when incorporated into nucleoside analog PRMT5 inhibitors, demonstrates weak inhibition of human full-length PRMT5 expressed in Sf9 cells, with an IC₅₀ greater than 50,000 nM [1]. This contrasts sharply with potent PRMT5 inhibitors such as EPZ015666, which exhibit an IC₅₀ of approximately 5 nM under comparable assay conditions [2]. The low intrinsic potency of this scaffold is a deliberate design feature for certain applications where strong inhibition is undesirable, making it a valuable tool for probing PRMT5 biology at sub-saturating concentrations or for use in combination regimens where partial target engagement is sought .
| Evidence Dimension | Inhibition of human PRMT5 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM |
| Comparator Or Baseline | EPZ015666: IC₅₀ ≈ 5 nM |
| Quantified Difference | Target compound is >10,000-fold less potent than comparator |
| Conditions | Human full-length PRMT5 expressed in Sf9 cells; biochemical assay |
Why This Matters
This quantitative potency difference enables researchers to select the 2-(3-methoxy-4-methylphenyl)acetic acid scaffold when low target occupancy is required, avoiding the confounding off-target effects or toxicity associated with high-potency PRMT5 inhibitors.
- [1] BindingDB. (n.d.). BDBM50089221. CHEMBL3577854. IC₅₀ > 5.00E+4 nM for PRMT5. View Source
- [2] Chan-Penebre, E., et al. (2015). Nature Chemical Biology, 11, 432-437. EPZ015666 PRMT5 inhibitor IC₅₀ = 5 nM. View Source
